![molecular formula C15H12N2 B12974841 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C14H13N and a molecular weight of 195.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile typically involves the reduction of dibenz[b,f]azepine derivatives. One common method includes the reduction of dibenz[b,f]azepine-5-carbonitrile using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Dibenz[b,f]azepine derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of dibenz[b,f]azepine.
Substitution: Halogenated or alkylated dibenz[b,f]azepine derivatives.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at serotonin receptors, contributing to its antidepressant properties . Additionally, the compound can modulate ion channels and neurotransmitter release, affecting neuronal signaling and function .
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.
Dibenz[b,f]azepine-5-carbonitrile: This compound has a similar structure but differs in the degree of hydrogenation, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
6,11-dihydro-5H-benzo[b][1]benzazepine-2-carbonitrile |
InChI |
InChI=1S/C15H12N2/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)17-15(13)9-11/h1-6,9,17H,7-8H2 |
InChI-Schlüssel |
HPHCMFMCJCTHLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

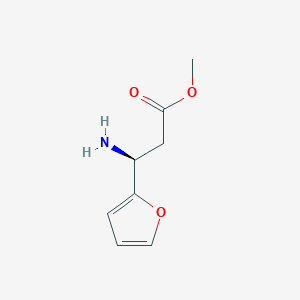
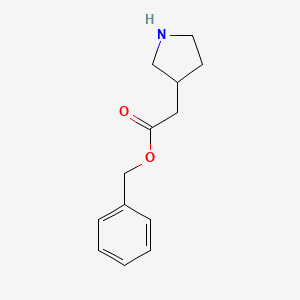
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
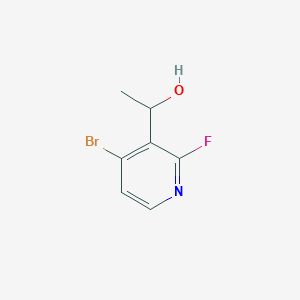


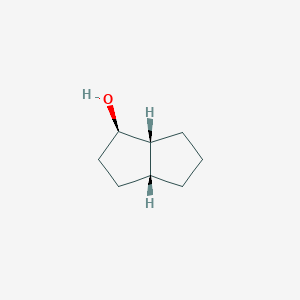
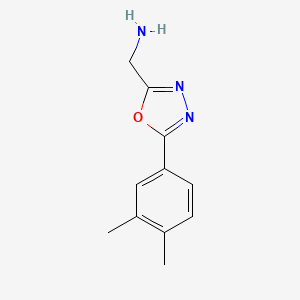
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
